molecular formula C20H16FN5O3 B2662880 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-20-0

2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2662880
M. Wt: 393.378
InChI Key: PKDHXWKCDRYOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O3 and its molecular weight is 393.378. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Imaging and PET

The compound is used in the synthesis of radioligands for positron emission tomography (PET) imaging. A study by Dollé et al. (2008) outlines the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, using a similar compound in the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides (Dollé et al., 2008). This application is significant in neuroinflammation research.

Neuroinflammation Biomarkers

Another study by Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research signifies the compound's role in developing PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Corrosion Inhibition

Lgaz et al. (2020) demonstrated the utility of pyrazoline derivatives, including compounds similar to the one , in enhancing mild steel resistance in acidic environments. This highlights its potential in industrial applications, particularly in corrosion inhibition (Lgaz et al., 2020).

Anticancer Activity

A study by Al-Sanea et al. (2020) explored the synthesis and anticancer activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, suggesting the potential of this compound class in cancer treatment (Al-Sanea et al., 2020).

Drug Efficacy and In Silico Analysis

Thangarasu et al. (2019) focused on the synthesis of novel pyrazole derivatives, highlighting their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory properties. This study underscores the potential of these compounds in drug discovery and efficacy determinations (Thangarasu et al., 2019).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-13-2-6-15(7-3-13)26-19-17(10-23-26)20(28)25(12-22-19)24-18(27)11-29-16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDHXWKCDRYOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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